molecular formula C20H28O4 B162018 Phlogacantholide B CAS No. 830347-16-5

Phlogacantholide B

Cat. No.: B162018
CAS No.: 830347-16-5
M. Wt: 332.4 g/mol
InChI Key: YTFCPUQQLYHDRF-VCNAKFCDSA-N
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Preparation Methods

Phlogacantholide B is primarily obtained through plant extraction methods. The roots, stems, and leaves of Phlogacanthus curviflorus are crushed, and the extract is obtained using solvent extraction or ultrasonic extraction techniques. The extract is then filtered, concentrated, and crystallized to isolate and purify this compound .

Chemical Reactions Analysis

Phlogacantholide B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Phlogacantholide B involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Phlogacantholide B is similar to other diterpene lactones, such as Phlogacanatholide C and Phlogacanthosides A, B, and C. These compounds share similar chemical structures and biological activities but differ in their specific molecular configurations and functional groups . This compound is unique due to its specific chemical structure and the range of biological activities it exhibits.

Properties

IUPAC Name

(4R,4aS,7S,10aR,11bR)-7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3/t14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFCPUQQLYHDRF-VCNAKFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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